N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MNTO, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Catalytic Applications
A novel approach to synthesize di- and mono-oxalamides, including compounds structurally related to N1-(4-methyl-2-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, has been developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provides a high-yield, operationally simple route to both anthranilic acid derivatives and oxalamides, highlighting the potential of this compound in synthetic chemistry and material science applications (Mamedov et al., 2016).
Organic Electronics and Polymer Chemistry
Research into conducting polymers has explored the electrochemical copolymerizations of thiophene derivatives, which are structurally similar to this compound. These studies aim to develop materials with enhanced conductivity and electrochromic properties, suggesting potential applications of this compound in the field of organic electronics and smart materials (Turac et al., 2014).
Chemical Sensor Development
The development of fluorescent chemosensors for selective detection of ions, such as Hg2+, has been reported using compounds structurally akin to this compound. These sensors operate through coordination of S and N atoms to Hg2+, leading to significant fluorescence emission enhancements. This research underscores the potential utility of this compound in environmental monitoring and analytical chemistry (Shen et al., 2014).
properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-9-4-5-11(12(7-9)17(20)21)16-14(19)13(18)15-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQAQFMBLKWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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